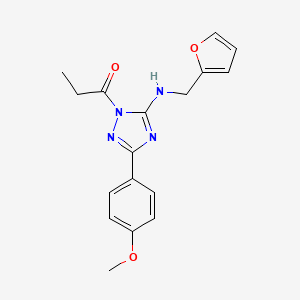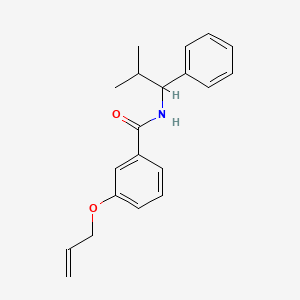![molecular formula C23H24N2O3S2 B4200216 N-[2-(benzylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4200216.png)
N-[2-(benzylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide
Descripción general
Descripción
N-[2-(benzylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as BZS, is a chemical compound that has gained attention in the scientific community for its potential use in research. BZS is a sulfonamide derivative that has shown promising results in various studies related to biochemical and physiological effects.
Mecanismo De Acción
N-[2-(benzylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide inhibits the activity of PTPs by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, leading to the accumulation of phosphorylated proteins in the cell. This accumulation can lead to changes in cellular signaling pathways and ultimately affect various cellular processes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in different studies. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of PTPs. This compound has also been found to improve glucose tolerance in diabetic mice by increasing insulin sensitivity. Additionally, this compound has been shown to have anti-inflammatory effects in various models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(benzylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has several advantages for lab experiments. It is a relatively small molecule that can easily penetrate cells and tissues. It has also been found to be stable in various biological environments, making it suitable for in vitro and in vivo studies. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
Direcciones Futuras
There are several future directions for research on N-[2-(benzylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide. One potential area of study is its role in neurodegenerative diseases. PTPs have been implicated in the pathogenesis of Alzheimer's and Parkinson's diseases, and this compound could be used to study the role of PTPs in these diseases. Another area of research is the development of more potent and selective PTP inhibitors based on the structure of this compound. Finally, this compound could be used in combination with other drugs to enhance their therapeutic effects in various diseases.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has shown promising results in various scientific research studies related to biochemical and physiological effects. Its potential as a biological probe for studying the role of PTPs in different diseases has gained significant attention in the scientific community. Although there are some limitations to its use in lab experiments, this compound has several advantages that make it a valuable tool for studying cellular signaling pathways. Further research on this compound and its potential applications could lead to new insights into the pathogenesis of various diseases and the development of new therapeutic strategies.
Aplicaciones Científicas De Investigación
N-[2-(benzylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide has been used in various scientific research studies due to its potential as a biological probe. It has been found to selectively inhibit the activity of protein tyrosine phosphatases (PTPs), which are a class of enzymes that play a crucial role in various cellular signaling pathways. This compound has been used to study the role of PTPs in cancer, diabetes, and other diseases.
Propiedades
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-18-11-13-20(14-12-18)30(27,28)25-22-10-6-5-9-21(22)23(26)24-15-16-29-17-19-7-3-2-4-8-19/h2-14,25H,15-17H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXNURIZSQAZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-acetyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone](/img/structure/B4200135.png)

![N-(2-hydroxyethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-3-(4-methylphenyl)propanamide](/img/structure/B4200142.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4200151.png)
![methyl 3-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4200159.png)

![2-{[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4200173.png)

![ethyl 4-methyl-2-[({[5-(3-nitrophenyl)-2-furoyl]amino}carbonothioyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4200195.png)

![2-({[4-ethyl-5-(1-ethyl-1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4200205.png)

![1-(2-naphthylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]prolinamide](/img/structure/B4200222.png)
![3-(3-bromophenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4200230.png)